molecular formula C8H4ClN3 B1523487 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 1268520-74-6

4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No. B1523487
M. Wt: 177.59 g/mol
InChI Key: SQZASGKAUZUWMD-UHFFFAOYSA-N
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Description

“4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is a chemical compound with the CAS Number: 1268520-74-6 . It has a molecular weight of 177.59 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI Code for “4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is 1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is an off-white solid . It has a molecular weight of 177.59 . The compound should be stored at 0-8°C .

Scientific Research Applications

Corrosion Inhibition

Pyrazolopyridine derivatives, including structures similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition properties, suggesting their utility in protecting metals from corrosion in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Antifungal Activity

Novel polyheterocyclic compounds containing fused 1,2,4-triazine moieties, synthesized from derivatives similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have shown promising antifungal activities. These compounds provide a foundation for the development of new antifungal agents (Ibrahim et al., 2008).

Optical and Electronic Properties

Research into the structural and optical properties of pyrazolopyridine derivatives has revealed their potential for application in electronic devices. The electronic and diode characteristics of these compounds suggest their use in fabricating heterojunctions and photosensors, indicating a broad range of applications in electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Anti-Inflammatory Activity

Pyrazolopyridine compounds have also been evaluated for their anti-inflammatory activities, with some derivatives exhibiting significant effects. These findings point to the potential of pyrazolopyridine derivatives in the development of new anti-inflammatory medications (El-Dean et al., 2016).

Antimicrobial and Antioxidant Activity

Several newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from compounds similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have been subjected to antimicrobial and antioxidant screening. These studies highlight the potential of pyrazolopyridine derivatives as agents in antimicrobial and antioxidant applications (Flefel et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZASGKAUZUWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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